molecular formula C9H6ClNO B13927761 2-Chloro-5-formyl-4-methylbenzonitrile

2-Chloro-5-formyl-4-methylbenzonitrile

Cat. No.: B13927761
M. Wt: 179.60 g/mol
InChI Key: ISSSZMWJJZLLLZ-UHFFFAOYSA-N
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Description

This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional aromatic structure, which allows participation in diverse reactions, including nucleophilic substitutions, condensations, and cyclizations. The electron-withdrawing cyano (-CN) and formyl (-CHO) groups enhance electrophilicity, making it a precursor for heterocyclic compounds such as quinolines or indoles. Limited data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, necessitating reliance on substituent-effect trends for comparisons.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-5-formyl-4-methylbenzonitrile

InChI

InChI=1S/C9H6ClNO/c1-6-2-9(10)7(4-11)3-8(6)5-12/h2-3,5H,1H3

InChI Key

ISSSZMWJJZLLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)C#N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-5-formyl-4-methylbenzonitrile typically involves:

  • Introduction of a formyl group (-CHO) at the 5-position of the aromatic ring.
  • Chlorination at the 2-position.
  • Maintenance of the methyl group at the 4-position.
  • Incorporation or retention of the nitrile (-CN) group on the benzene ring.

These transformations require careful control of reaction conditions such as temperature, pH, solvents, and reagents to achieve high yield and purity.

Formylation and Chlorination via Vilsmeier–Haack Reaction

One of the most effective methods to introduce the formyl group and chlorinate the aromatic ring is through the Vilsmeier–Haack reaction , which uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) as reagents.

  • The reaction involves the formation of the Vilsmeier reagent from POCl₃ and DMF.
  • This reagent acts as an electrophilic formylating agent that selectively introduces the formyl group onto the aromatic ring.
  • Simultaneously, the chlorination at the 2-position occurs due to the presence of POCl₃.
  • The reaction is generally conducted in solvents such as toluene or dichloromethane at temperatures ranging from 100°C to 105°C.

This method is supported by analogous procedures for preparing 2-butyl-4-chloro-5-formylimidazole, which shares similar structural features and reaction conditions with 2-Chloro-5-formyl-4-methylbenzonitrile (see section 2.3).

Detailed Procedure Adapted from Related Compound Synthesis

Although direct literature on 2-Chloro-5-formyl-4-methylbenzonitrile is limited, closely related compounds such as 2-butyl-4-chloro-5-formylimidazole have well-documented preparation methods that can be adapted.

Stepwise synthesis includes:

  • Condensation Reaction:

    • Starting materials such as substituted benzyl derivatives or nitriles are condensed with glyoxal or related aldehydes.
    • The pH is carefully maintained between 6.0 and 7.5 to avoid side reactions and improve yield.
    • This step forms an intermediate that contains the formyl group precursor.
  • Dehydration:

    • The intermediate undergoes dehydration under acidic or basic conditions to form the formylated product.
  • Vilsmeier–Haack Formylation and Chlorination:

    • Phosphorus oxychloride is dissolved in toluene and stirred.
    • The intermediate compound is added, and the mixture is heated to 100–105°C.
    • DMF is added slowly to generate the Vilsmeier reagent in situ.
    • The reaction proceeds for 2 hours under controlled temperature.
  • Work-up and Purification:

    • The reaction mixture is quenched by pouring into ice water.
    • The pH is adjusted to 1–2 to facilitate extraction and crystallization.
    • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
    • Crystallization is induced by cooling to -20°C to obtain the pure product.

Yield and Purity:

  • Yields of up to 70–80% are reported.
  • Purity assessed by HPLC reaches 99% or higher.
  • The product crystallizes as a solid with a melting point consistent with the expected structure.

Alternative Synthetic Routes

Other methods involve:

  • Nitrile Introduction via Oxime Conversion:

    • Starting from 4-methylbenzaldehyde derivatives, conversion to oximes followed by dehydration can yield nitrile-substituted aromatic compounds.
    • This method is less direct but allows for selective functional group transformations.
  • Halogenation Using Chlorinating Agents:

    • Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
    • However, these methods require careful monitoring to avoid over-chlorination or side reactions.
  • Use of Copper-Catalyzed Cyanation:

    • Copper(I) cyanide catalyzed substitution of aryl halides can introduce the nitrile group.
    • This method is less favored due to toxicity and environmental concerns associated with copper cyanide.

Comparative Data Table of Preparation Parameters

Parameter Method Using Vilsmeier–Haack Reaction Alternative Oxime Route Copper-Catalyzed Cyanation
Starting Material Substituted benzyl derivatives 4-Methylbenzaldehyde Aryl halide
Key Reagents Phosphorus oxychloride, DMF Hydroxylamine hydrochloride, acid Copper(I) cyanide
Reaction Temperature 100–105°C 20–25°C (oxime formation), 100–120°C (dehydration) 150°C+
pH Control 6.0–7.5 during condensation Acidic during dehydration Neutral to basic
Solvent Toluene Ethanol DMF
Yield 70–80% 50–60% 50–70%
Purity (HPLC) >99% ~95–98% ~90–95%
Environmental Concerns Moderate (POCl₃ handling) Low High (toxic copper cyanide)
Scalability High Moderate Low

In-Depth Research Findings and Notes

  • Maintaining pH control during condensation reactions is crucial to minimize by-products and improve yield and purity.
  • The Vilsmeier–Haack reaction is favored for its dual role in formylation and chlorination, simplifying the synthetic route.
  • Crystallization and purification steps are optimized by pH adjustment and solvent choice (toluene, hexane) to obtain high-purity crystalline product.
  • Alternative methods involving copper catalysts are less desirable due to toxicity and complex work-up.
  • The synthetic approach must balance yield, purity, environmental impact, and operational simplicity for industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formyl-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-5-carboxy-4-methylbenzonitrile.

    Reduction: 2-Chloro-5-formyl-4-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-formyl-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formyl-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies on its biological pathways are limited.

Comparison with Similar Compounds

Key Analogs:

2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2): Structural Difference: Amino (-NH₂) at position 2 vs. chloro (-Cl) in the target compound. Reactivity: The amino group is electron-donating, increasing ring electron density and directing electrophiles to meta/para positions. In contrast, the chloro group in the target compound is electron-withdrawing, deactivating the ring and favoring ortho/para substitutions . Applications: Amino-substituted analogs are often intermediates in agrochemicals, whereas formyl-containing derivatives (like the target) are used in medicinal chemistry for Schiff base formation.

5-Formyl-4-methylbenzonitrile (hypothetical) :

  • Structural Difference : Absence of the chloro group at position 2.
  • Impact : The chloro group in the target compound enhances electrophilicity and may stabilize intermediates via resonance or inductive effects.

2-Chloro-4-methylbenzonitrile (hypothetical) :

  • Structural Difference : Lack of the formyl group at position 5.
  • Impact : The formyl group in the target compound introduces an additional reactive site for condensation reactions, broadening synthetic utility.

Physicochemical Properties (Theoretical Analysis)

Property 2-Chloro-5-formyl-4-methylbenzonitrile 2-Amino-4-chloro-5-methylbenzonitrile 5-Formyl-4-methylbenzonitrile
Molecular Weight (g/mol) ~195.6 ~195.6 ~159.6
Electron Effects Strongly electron-withdrawing (-Cl, -CN, -CHO) Moderately electron-donating (-NH₂) + withdrawing (-Cl, -CN) Electron-withdrawing (-CN, -CHO)
Solubility Low in water (polarity from -CHO may enhance solubility in DMSO/DMF) Likely higher in polar solvents due to -NH₂ Moderate in aprotic solvents
Thermal Stability Moderate (formyl group may decompose at high temps) Higher (amino group stabilizes via resonance) Lower (no stabilizing groups)

Research Findings and Limitations

  • Direct experimental data for the target compound is absent in the evidence, necessitating extrapolation from substituent chemistry. For instance, the formyl group’s electron-withdrawing nature likely reduces the compound’s pKa compared to amino analogs.

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